molecular formula C12H10ClNO2S B2935904 Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate CAS No. 107818-29-1

Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate

Cat. No. B2935904
CAS RN: 107818-29-1
M. Wt: 267.73
InChI Key: YIQJFQMRWXPBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate” is an organic compound. It has a molecular weight of 267.74 . The IUPAC name for this compound is methyl 3-amino-5-(3-chlorophenyl)-2-thiophenecarboxylate . The InChI code for this compound is 1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a chlorophenyl group and a carboxylate group attached to the thiophene ring .


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature for this compound is room temperature .

Scientific Research Applications

Genotoxic and Carcinogenic Potential Assessment

A study by Lepailleur et al. (2014) focused on the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, including compounds structurally related to Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate. This research is crucial for understanding the safety and environmental impact of such compounds, especially in pharmaceutical applications. Techniques such as the Ames test and the Comet assay were utilized to assess mutagenic and DNA-damaging effects, with the study providing insights into the toxicological profiles of these derivatives (Lepailleur et al., 2014).

Synthetic Chemistry Innovations

Corral and Lissavetzky (1984) explored reactions with Methyl 3-hydroxythiophene-2-carboxylate, detailing a new route to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This research highlights the synthetic versatility of thiophene derivatives and their potential in developing novel chemical entities (Corral & Lissavetzky, 1984).

Advanced Material Development

A study by Park et al. (2017) on the synthesis of water-soluble polythiophene carboxylic acids exemplifies the application of thiophene derivatives in materials science. This research contributes to the development of high-performance nonfullerene-type polymer solar cells, showcasing the compound's relevance in renewable energy technologies (Park et al., 2017).

Pharmaceutical Applications

The synthesis and evaluation of novel thiophene and benzothiophene derivatives as cytotoxic agents by Mohareb et al. (2016) demonstrate the compound's potential in drug development, particularly in cancer therapy. The study identified several compounds with significant anti-proliferative activity against tumor cell lines, underscoring the therapeutic promise of thiophene derivatives (Mohareb et al., 2016).

Safety and Hazards

“Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate” is considered hazardous . It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H413 (may cause long lasting harmful effects to aquatic life) .

Future Directions

The future directions for “Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate” and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . As thiophene derivatives have shown a variety of biological effects, they could be used to develop advanced compounds with improved properties .

properties

IUPAC Name

methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-4-2-3-5-8(7)13/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQJFQMRWXPBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.